![molecular formula C24H20FN7O2 B2503025 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide CAS No. 1172307-58-2](/img/structure/B2503025.png)
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide" is a complex molecule that may be related to various pyrazolo and pyrimidine derivatives which have been studied for their potential biological activities. These activities include anticonvulsant, anti-inflammatory, anticancer, and antianxiety properties, as well as their potential use in positron emission tomography (PET) imaging .
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives often involves cyclization reactions, N-alkylation, and condensation with various reagents. For example, intramolecular cyclization of N-substituted acetamides in the presence of piperidine has been used to prepare pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . Additionally, condensation reactions with carboxylic acids and amines have been employed to synthesize related compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives and related compounds has been characterized using various spectroscopic techniques, including IR, Raman, and NMR. Density functional theory (DFT) calculations have been used to determine the conformational flexibility and stability of different conformers . These techniques could be applied to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives includes cycloaddition reactions to form isoxazolines and isoxazoles . The presence of various functional groups in these molecules also allows for further chemical modifications, such as halogenation, alkylation, and amidation, which can be used to synthesize a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. Factors such as lipophilicity, pKa, and electrostatic potential maps have been studied to understand their biological activities . Theoretical calculations, including DFT and molecular electrostatic potential (MEP) surface maps, provide insights into the electronic properties of these compounds . These properties are crucial for understanding the interaction of the compound with biological targets.
Case Studies
Several case studies have demonstrated the potential biological activities of pyrazolo[3,4-d]pyrimidine derivatives. For instance, some derivatives have shown anticonvulsant activity in rat models , while others have been evaluated as ligands for the translocator protein 18 kDa (TSPO), which is an early biomarker of neuroinflammatory processes . Additionally, certain derivatives have exhibited antianxiety effects without potentiating the CNS depressant effects of ethanol or barbiturates . These studies provide a foundation for further investigation into the biological activities of "this compound".
Scientific Research Applications
Antimicrobial and Anticancer Potential
A series of compounds structurally related to N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide have been synthesized and evaluated for their antimicrobial and anticancer activities. Notably, certain compounds in this series demonstrated higher anticancer activity compared to reference drugs like doxorubicin. They also showcased good to excellent antimicrobial properties, indicating their potential as therapeutic agents in treating infections and cancer (Hafez et al., 2016).
Synthesis and Characterization for Anticancer Activity
In a related strand of research, new compounds based on 4-aminoantipyrine, a scaffold structurally similar to the compound , were synthesized and characterized. These compounds were tested against a human tumor breast cancer cell line (MCF7), revealing that certain derivatives exhibited significant anticancer activity. This further supports the potential of this compound and its analogs in cancer therapy (Ghorab et al., 2014).
Antimicrobial Properties of Related Heterocycles
Additionally, heterocycles incorporating the antipyrine moiety, which shares structural similarities with the compound , have been synthesized and tested for their antimicrobial properties. This highlights the broad spectrum of biological activity inherent in this class of compounds and underscores their potential utility in treating various microbial infections (Bondock et al., 2008).
Mechanism of Action
Pyrazolo[3,4-d]pyrimidines have shown anticancer activity by inhibiting EGFR and ErbB2 kinases at sub-micromolar levels . This dual inhibition causes induction of apoptosis, confirmed by a significant increase in the level of active caspase-3 . The specific mechanism of action for the requested compound is not available in the retrieved papers.
properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O2/c1-13-4-9-18(10-14(13)2)31-21-19(12-26-31)23(34)29-24(28-21)32-20(11-15(3)30-32)27-22(33)16-5-7-17(25)8-6-16/h4-12H,1-3H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGXUGWVDGTZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)
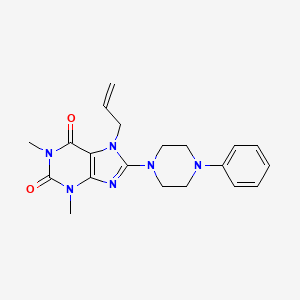
![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)
![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)

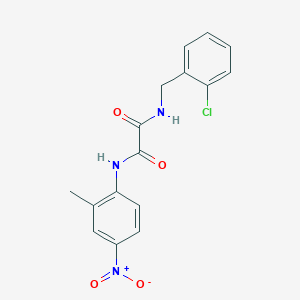

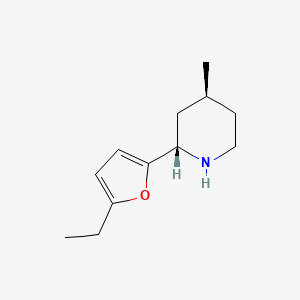
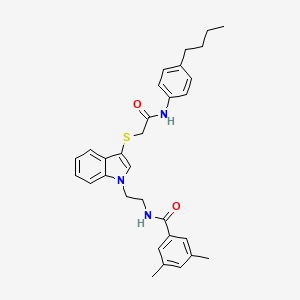
![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)

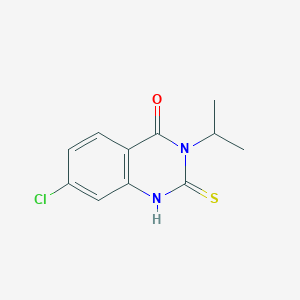

![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)